molecular formula C15H22N2O5S B4773693 2-methoxy-5-(4-morpholinylsulfonyl)-N-propylbenzamide

2-methoxy-5-(4-morpholinylsulfonyl)-N-propylbenzamide

Cat. No. B4773693
M. Wt: 342.4 g/mol
InChI Key: TXVZIDJLLUUZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-5-(4-morpholinylsulfonyl)-N-propylbenzamide (also known as MS-275) is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDAC inhibitors). It has been extensively studied for its potential application in the treatment of cancer and other diseases. In

Mechanism of Action

MS-275 works by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histones. Histones are proteins that wrap around DNA to form chromatin, which regulates gene expression. By inhibiting HDAC, MS-275 leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
MS-275 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In addition, MS-275 has been shown to inhibit angiogenesis, which is the process of the formation of new blood vessels that is necessary for tumor growth. MS-275 has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

MS-275 has several advantages for lab experiments. It is a well-characterized compound that is commercially available and has been extensively studied. It has a high purity and high yield synthesis method, which makes it easy to obtain in large quantities. However, MS-275 also has some limitations for lab experiments. It has a relatively short half-life, which makes it difficult to maintain a consistent concentration over time. It also has some toxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of MS-275. One area of research is the development of more potent and selective HDAC inhibitors. Another area of research is the combination of MS-275 with other drugs to enhance its efficacy. MS-275 may also have potential applications in the treatment of other diseases, such as inflammatory diseases and neurological disorders. Further research is needed to fully explore the potential of MS-275 in these areas.
Conclusion
MS-275 is a synthetic compound that belongs to the class of HDAC inhibitors. It has been extensively studied for its potential application in the treatment of cancer and other diseases. MS-275 works by inhibiting HDAC, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. MS-275 has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of MS-275, including the development of more potent and selective HDAC inhibitors and the exploration of its potential applications in other diseases.

Scientific Research Applications

MS-275 has been extensively studied for its potential application in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, breast cancer, and prostate cancer. MS-275 works by inhibiting HDAC, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells.

properties

IUPAC Name

2-methoxy-5-morpholin-4-ylsulfonyl-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-3-6-16-15(18)13-11-12(4-5-14(13)21-2)23(19,20)17-7-9-22-10-8-17/h4-5,11H,3,6-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVZIDJLLUUZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-5-morpholin-4-ylsulfonyl-N-propylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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